molecular formula C14H22N4O3 B2362575 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone CAS No. 2034503-93-8

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone

Cat. No.: B2362575
CAS No.: 2034503-93-8
M. Wt: 294.355
InChI Key: QTDGTQNTNBPRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and an ethoxyethanone moiety. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.

Scientific Research Applications

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyridazine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The pyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The dimethylamino group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is unique due to the combination of its structural features, which may confer distinct pharmacological properties. The presence of both pyridazine and pyrrolidine rings, along with the dimethylamino and ethoxyethanone groups, allows for diverse interactions with biological targets and potential therapeutic applications.

Properties

IUPAC Name

1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-ethoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-4-20-10-14(19)18-8-7-11(9-18)21-13-6-5-12(15-16-13)17(2)3/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDGTQNTNBPRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(C1)OC2=NN=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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